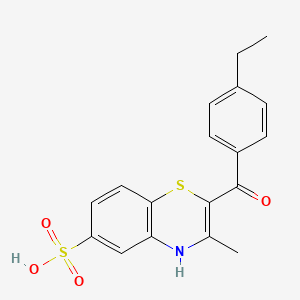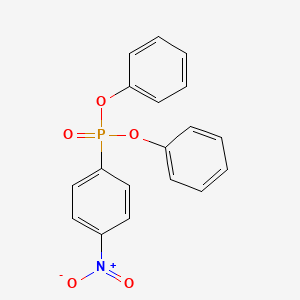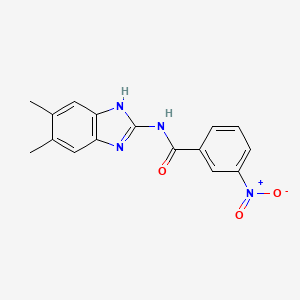![molecular formula C11H15O5P B14241285 [(1S)-1-dimethoxyphosphorylethyl] benzoate CAS No. 241496-36-6](/img/structure/B14241285.png)
[(1S)-1-dimethoxyphosphorylethyl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-1-dimethoxyphosphorylethyl] benzoate is an organic compound with a complex structure that includes a benzoate ester and a phosphorylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-dimethoxyphosphorylethyl] benzoate typically involves the esterification of benzoic acid with a phosphorylethyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-1-dimethoxyphosphorylethyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to a simpler alkyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products
Applications De Recherche Scientifique
[(1S)-1-dimethoxyphosphorylethyl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific thermal and optical properties.
Mécanisme D'action
The mechanism by which [(1S)-1-dimethoxyphosphorylethyl] benzoate exerts its effects involves interactions with specific molecular targets and pathways. The phosphorylethyl group can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The benzoate ester moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties but lacking the phosphorylethyl group.
Sodium benzoate: A salt form of benzoic acid used widely as a preservative.
Benzyl benzoate: Another ester with applications in medicine and industry.
Uniqueness
[(1S)-1-dimethoxyphosphorylethyl] benzoate is unique due to the presence of the phosphorylethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making the compound valuable in research and potential therapeutic applications .
Propriétés
Numéro CAS |
241496-36-6 |
|---|---|
Formule moléculaire |
C11H15O5P |
Poids moléculaire |
258.21 g/mol |
Nom IUPAC |
[(1S)-1-dimethoxyphosphorylethyl] benzoate |
InChI |
InChI=1S/C11H15O5P/c1-9(17(13,14-2)15-3)16-11(12)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
Clé InChI |
DOSGMRLFXSPDKC-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](OC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
SMILES canonique |
CC(OC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)

![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)



![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)


